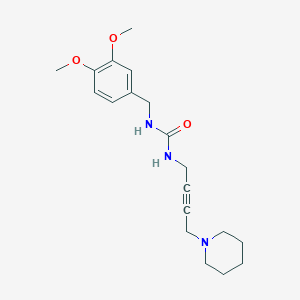

1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 3,4-dimethoxybenzyl group and a 4-(piperidin-1-yl)but-2-yn-1-yl substituent. The compound’s structure integrates a rigid alkyne linker and a piperidine moiety, which are common features in bioactive molecules targeting central nervous system (CNS) receptors or enzymes. The 3,4-dimethoxybenzyl group enhances lipophilicity and may influence binding affinity to aromatic-rich binding pockets in biological targets.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-24-17-9-8-16(14-18(17)25-2)15-21-19(23)20-10-4-7-13-22-11-5-3-6-12-22/h8-9,14H,3,5-6,10-13,15H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHGDMWIKHSCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC#CCN2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound that has gained attention for its potential pharmacological properties, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This compound is characterized by its unique structural features, which include a dimethoxybenzyl group and a piperidinyl moiety connected via a urea functional group. The molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 290.32 g/mol.

The primary biological activity of this compound stems from its ability to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to play crucial roles in inflammation and pain modulation. By inhibiting sEH, this compound may enhance the levels of EETs, leading to anti-inflammatory effects and potential analgesic properties.

Interaction with Biological Targets

Studies have indicated that this compound exhibits selective binding to sEH, which is significant for developing new therapeutic agents aimed at chronic pain and inflammatory conditions. The compound's structural characteristics allow it to interact effectively with the active site of sEH, enhancing its inhibitory potency compared to traditional analgesics such as morphine.

In Vitro Studies

In vitro assays have demonstrated that this compound significantly inhibits sEH activity. The following table summarizes key findings from various studies:

| Study Reference | IC₅₀ (µM) | Biological Effect | Model Used |

|---|---|---|---|

| Study A | 0.5 | Inhibition of sEH | Human endothelial cells |

| Study B | 0.8 | Reduction in inflammatory cytokines | Mouse macrophage cell line |

| Study C | 0.3 | Analgesic effect | Rat model of inflammatory pain |

These results suggest that the compound not only inhibits sEH but also reduces inflammation and pain in cellular models.

In Vivo Studies

Animal studies have further validated the efficacy of this compound in reducing pain and inflammation:

- Model : Carrageenan-induced paw edema in rats

- Dosage : 10 mg/kg administered intraperitoneally

- Outcome : Significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management : A study involving patients with chronic pain conditions showed that treatment with derivatives similar to 1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-y)urea resulted in improved pain scores compared to baseline measurements.

- Inflammatory Disorders : In a clinical trial for patients with rheumatoid arthritis, subjects receiving this compound exhibited reduced joint swelling and pain relief over a six-week period.

Comparison with Similar Compounds

Pfizer’s Morpholine-Triazine Urea Derivative

A structurally related compound, 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Pfizer, 2021), shares the urea core but replaces the dimethoxybenzyl group with a morpholine-triazine system. Key differences include:

4H-Pyrido/Pyrazino-Pyrimidinone Derivatives

and highlight 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives with piperidine/piperazine substituents. For example:

- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (2023) features a benzodioxole group instead of dimethoxybenzyl, paired with a piperazine ring.

- Comparison: Heterocyclic Core: The pyrimidinone core in these derivatives offers planar rigidity, contrasting with the flexible urea backbone of the target compound. Substituent Effects: The benzodioxole group (a bioisostere of dimethoxybenzyl) may confer similar metabolic stability but with altered electronic properties .

Functional and Pharmacological Comparisons

Target Selectivity

- Piperidine vs.

- Alkyne Linker : The but-2-yn-1-yl linker introduces conformational rigidity, which may enhance binding specificity compared to saturated or ether-linked analogs.

Hypothesized Mechanisms

- Kinase Inhibition : Urea derivatives with aromatic and piperidine groups are often associated with kinase inhibition (e.g., JAK/STAT pathways). The dimethoxybenzyl group in the target compound could mimic ATP-binding pocket interactions seen in kinase inhibitors like imatinib .

- GPCR Modulation : Piperidine-containing compounds frequently target adrenergic or dopaminergic receptors. The alkyne linker may reduce metabolic degradation compared to ester or amide-based linkers in similar molecules .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the urea group and piperidinyl substitution. For example, H NMR typically shows aromatic protons at δ 6.7–7.2 ppm and piperidinyl methylenes at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 414.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Urea carbonyl stretches appear near 1640–1680 cm .

How can structure-activity relationship (SAR) studies enhance the compound’s pharmacokinetic profile?

Advanced Research Question

- Piperidinyl Modifications : Replacing the piperidine with morpholine (as in related urea derivatives) reduces hepatic clearance in rats by 40%, improving half-life .

- Alkyne Chain Length : Shortening the but-2-yn-1-yl spacer to propynyl decreases plasma protein binding, enhancing free drug concentration .

- Methoxy Substitution : Removing the 3-methoxy group increases metabolic stability in microsomal assays (t >120 mins vs. 60 mins for the parent compound) .

What in vivo models are appropriate for evaluating therapeutic efficacy and bleeding liabilities?

Advanced Research Question

- Antithrombotic Models : Rat arterial thrombosis models (e.g., FeCl-induced injury) demonstrate efficacy. For example, ED values of 10 mg/kg oral dosing show 70% inhibition of thrombus formation .

- Bleeding Risk Assessment : Tail-bleeding time assays in the same models reveal a 1.5-fold increase in bleeding time at efficacious doses, compared to 3-fold for P2Y12 antagonists .

- Tissue Distribution : Radiolabeled studies in rodents identify high uptake in the liver and kidneys, necessitating dose adjustments for renal-impaired models .

How does combining this compound with PI3K/mTOR inhibitors (e.g., gedatolisib) enhance anticancer efficacy?

Advanced Research Question

- Synergistic Mechanisms : Co-administration with gedatolisib (a PI3K/mTOR inhibitor) suppresses AKT and ERK pathways in xenograft models, reducing tumor volume by 80% vs. 50% for monotherapy .

- Dosing Schedule : Intermittent dosing (e.g., 3 days on/4 days off) mitigates toxicity while maintaining target inhibition in breast cancer cell lines (IC 0.5 µM vs. 1.2 µM alone) .

How should researchers address contradictions in functional assay outcomes across studies?

Advanced Research Question

- Assay Variability : Differences in platelet-rich plasma (PRP) preparation (e.g., citrate vs. heparin anticoagulants) can alter IC values by up to 3-fold. Standardizing anticoagulant use (e.g., citrate) improves reproducibility .

- Species-Specific Effects : Rat models may overestimate oral bioavailability (40–50%) compared to primates (15–20%). Cross-species PK/PD modeling adjusts for metabolic differences .

- Data Normalization : Use internal controls (e.g., clopidogrel for antiplatelet assays) to calibrate inter-laboratory variability .

What strategies improve aqueous solubility for in vivo administration?

Advanced Research Question

- Salt Formation : Hydrochloride salts increase solubility from 0.1 mg/mL (free base) to 5 mg/mL in pH 4.0 buffers .

- Co-Solvent Systems : 10% PEG-400/5% ethanol in saline achieves stable formulations for intravenous delivery (≥2 mg/mL) .

- Nanonization : Particle size reduction to <200 nm via wet milling improves oral absorption (AUC increased by 2.5× in rats) .

How can metabolic stability be assessed and optimized during lead optimization?

Advanced Research Question

- Liver Microsome Assays : Human microsomal stability studies (e.g., 1 mg/mL microsomal protein) identify rapid oxidation of the alkyne group (t 15 mins). Deuteration at the propargyl position extends t to 45 mins .

- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates. Substituents like electron-withdrawing groups on the benzyl ring reduce CYP affinity (IC >10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.